2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidine-2,4,6-triamine
Description
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidine-2,4,6-triamine is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with multiple methyl groups and a nitrobenzodioxole moiety, making it a subject of interest for chemists and researchers.
Properties
IUPAC Name |
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O4/c1-21(2)14-7-13(18-16(19-14)22(3)4)20-17-8-10-5-11(23(24)25)15-12(6-10)26-9-27-15/h5-8H,9H2,1-4H3,(H,18,19,20)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBXONVMTZQBJQ-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)NN=CC2=CC(=C3C(=C2)OCO3)[N+](=O)[O-])N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=C1)N/N=C/C2=CC(=C3C(=C2)OCO3)[N+](=O)[O-])N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of methyl groups and the nitrobenzodioxole moiety. Common reagents used in these reactions include methyl iodide for methylation and nitrobenzodioxole derivatives for the final substitution step. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The nitrobenzodioxole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to bind to active sites, disrupting normal biochemical processes and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): A related compound used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: Used in various chemical reactions and as a reagent in analytical chemistry.
Uniqueness
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(7-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyrimidine-2,4,6-triamine stands out due to its complex structure and the presence of both pyrimidine and nitrobenzodioxole moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
